mTOR Selectivity Over PI3K and DNA-PK
CZ830 exhibits high selectivity of more than 100-fold for mTOR over PI3Kα/β/γ/δ and DNA-PK . This selectivity profile is comparable to Torin1 (which exhibits 1000-fold selectivity for mTOR over PI3K [1]) and OSI-027 (which shows >100-fold selectivity for mTOR over PI3Kα/β/γ and DNA-PK [2]), and stands in contrast to dual PI3K/mTOR inhibitors like PF-05212384, which potently inhibits both PI3Kα (IC50 0.4 nM) and mTOR (IC50 1.6 nM) .
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | >100-fold selectivity for mTOR over PI3Kα/β/γ/δ and DNA-PK |
| Comparator Or Baseline | Torin1: 1000-fold selectivity for mTOR over PI3K [1]. OSI-027: >100-fold selectivity for mTOR over PI3Kα/β/γ and DNA-PK [2]. PF-05212384: IC50 values of 0.4 nM for PI3Kα and 1.6 nM for mTOR . |
| Quantified Difference | CZ830's >100-fold selectivity is a defined parameter, differentiating it from dual inhibitors and placing it among moderately selective mTOR inhibitors. |
| Conditions | In vitro kinase selectivity panel. |
Why This Matters
This quantitative selectivity threshold is a critical procurement parameter for researchers aiming to isolate mTOR-specific signaling from PI3K pathway crosstalk.
- [1] Thoreen CC et al. An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. J Biol Chem. 2009;284(12):8023-32. View Source
- [2] Bhagwat SV et al. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin. Mol Cancer Ther. 2011;10(8):1394-406. View Source
